1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science. This compound is particularly notable for its use as a protecting group in organic synthesis, where it helps to temporarily mask reactive sites on molecules during chemical reactions.
Preparation Methods
One common method is the reaction of indole-6-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at ambient temperature.
Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities of the desired product.
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group is introduced to the indole ring through a nucleophilic addition-elimination reaction, forming a stable intermediate . The protecting group can be removed under acidic conditions, leading to the formation of the free amine and the release of carbon dioxide . This process allows for selective protection and deprotection of functional groups during complex synthetic sequences.
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid can be compared to other similar compounds, such as:
tert-Butoxycarbonyl-protected pyrroles: These compounds also use the tert-butoxycarbonyl group for protection but are based on the pyrrole ring instead of the indole ring.
tert-Butoxycarbonyl-protected azaindoles: Similar to the indole derivatives, these compounds have an additional nitrogen atom in the ring structure.
tert-Butoxycarbonyl-protected pyrazoles: These compounds feature a pyrazole ring and are used in similar protecting group strategies.
The uniqueness of this compound lies in its specific reactivity and stability, making it particularly useful in the synthesis of indole-based compounds and derivatives.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h4-8H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQXLSBHVKFYJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234349 | |
Record name | 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208772-42-3 | |
Record name | 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208772-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-1H-indole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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